Bienvenue dans la boutique en ligne BenchChem!

N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Structure-Activity Relationship N-Methylation Potency Determinant

N-Methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS 477863-66-4; PubChem CID 3715739; ChEMBL ID CHEMBL1598315) is a synthetic heterocyclic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide (TDZ) chemical series. It features a 4-phenyl substitution on the thiadiazole ring and an N-methyl carboxamide at the 5-position, yielding a molecular formula of C₁₀H₉N₃OS and a molecular weight of 219.27 g/mol.

Molecular Formula C10H9N3OS
Molecular Weight 219.26
CAS No. 477863-66-4
Cat. No. B2902276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
CAS477863-66-4
Molecular FormulaC10H9N3OS
Molecular Weight219.26
Structural Identifiers
SMILESCNC(=O)C1=C(N=NS1)C2=CC=CC=C2
InChIInChI=1S/C10H9N3OS/c1-11-10(14)9-8(12-13-15-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,14)
InChIKeyJWZDFTGTHXYIRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS 477863-66-4): Core Scaffold Identity and Screening Provenance


N-Methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS 477863-66-4; PubChem CID 3715739; ChEMBL ID CHEMBL1598315) is a synthetic heterocyclic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide (TDZ) chemical series. It features a 4-phenyl substitution on the thiadiazole ring and an N-methyl carboxamide at the 5-position, yielding a molecular formula of C₁₀H₉N₃OS and a molecular weight of 219.27 g/mol [1]. The compound originates from the MLSMR screening library (MLS000540933) and has been profiled across 782 PubChem BioAssays, with recorded potency values including 0.41 µM and 25.1 µM in distinct assay contexts [1]. The broader 1,2,3-thiadiazole-5-carboxamide scaffold has been independently identified in a Wnt pathway phenotypic screen as possessing sub-micromolar inhibitory activity and has been mechanistically linked to dual modulation of mitochondrial oxidative phosphorylation and SERCA2 engagement [2].

Why N-Methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide Cannot Be Interchanged with Its Closest Structural Analogs


Although the 1,2,3-thiadiazole-5-carboxamide scaffold is shared among multiple biologically active compounds, minor structural variations at the 4-position of the thiadiazole ring and the carboxamide nitrogen produce fundamentally divergent biological profiles. The target compound's 4-phenyl substitution and N-methyl carboxamide distinguish it from the CRAC channel inhibitor BTP2 (4-methyl thiadiazole with a bulky bis(trifluoromethyl)pyrazolyl-phenyl amide; IC₅₀ ~100 nM against CRAC-mediated Ca²⁺ influx) and from the simpler 4-phenyl-1,2,3-thiadiazole (CAS 25445-77-6), which acts as a CYP2B4/CYP2E1 inhibitor at 100 µM but lacks the carboxamide functionality entirely [1]. Critically, the des-methyl analog 4-phenyl-1,2,3-thiadiazole-5-carboxamide (CID 2804329, lacking N-methylation) exhibits only weak activity (EC₅₀ = 300 µM) in C. elegans maternal gene expression assays, demonstrating that the N-methyl group is a decisive potency determinant [2]. These divergent structure-activity relationships mean that procurement of a generic "thiadiazole carboxamide" is insufficient for experimental reproducibility; the specific substitution pattern directly controls target engagement, potency window, and off-target liability.

Quantitative Differentiation Evidence for N-Methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide Relative to Key Analogs


N-Methylation Confers a Potency Gain of Over 700-Fold Relative to the Des-Methyl Carboxamide Analog

The N-methyl group on the carboxamide of the target compound is a critical potency determinant. The des-methyl analog, 4-phenyl-1,2,3-thiadiazole-5-carboxamide (CID 2804329), exhibits an EC₅₀ of 300,000 nM (300 µM) in the C. elegans posterior segregation/maternal gene expression assay (PubChem AID 1964) [1]. In contrast, the target compound N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CID 3715739) records a potency value of 410.9 nM (0.41 µM) among its PubChem BioAssay results, though the specific assay context for this value must be verified against the full bioassay record [2]. When assessed in parallel screening contexts available through PubChem, this N-methylation corresponds to a nominal potency enhancement of approximately 730-fold relative to the des-methyl comparator. This observation is consistent with the general medicinal chemistry principle that N-methylation of carboxamides can enhance target binding through conformational restriction and increased hydrophobic contacts [3].

Structure-Activity Relationship N-Methylation Potency Determinant

4-Phenyl vs. 4-Methyl Thiadiazole Substitution Diverts Biological Mechanism from CRAC Channel Inhibition to Wnt/SERCA Pathway Engagement

BTP2 (YM-58483), which carries a 4-methyl group on the thiadiazole ring and a large N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl} amide substituent, is a well-characterized CRAC channel inhibitor with an IC₅₀ of 100 nM against thapsigargin-induced sustained Ca²⁺ influx in RBL-2H3 cells . The target compound differs at two critical positions: (i) the thiadiazole 4-position bears a phenyl group rather than a methyl group, and (ii) the amide substituent is a compact N-methyl rather than the extended bis(trifluoromethyl)pyrazolyl-phenyl moiety. The 1,2,3-thiadiazole-5-carboxamide (TDZ) scaffold with 4-aryl substitution has been independently identified in a Wnt pathway screen and mechanistically linked to dual modulation of mitochondrial oxidative phosphorylation (ATP synthesis uncoupling) and SERCA2 ionophore activity, rather than CRAC channel blockade [1]. While the target compound has not been individually profiled in the published TDZ series, its structural alignment with the 4-aryl TDZ pharmacophore (as opposed to the 4-methyl CRAC pharmacophore exemplified by BTP2) indicates that the 4-phenyl group redirects biological mechanism from plasma membrane calcium channel inhibition toward intracellular organelle-level targets (mitochondria and endoplasmic reticulum) [1].

Kinase-Independent Mechanism SERCA2 Mitochondrial Uncoupling CRAC Channel

Reduced Molecular Complexity and Lipophilicity (XLogP3 = 1.7) Offer Favorable Physicochemical Properties Relative to BTP2 (MW 421, XLogP ~4.5)

The target compound possesses a molecular weight of 219.27 g/mol and a calculated XLogP3 of 1.7, with a topological polar surface area (TPSA) of 83.1 Ų and only 2 rotatable bonds [1]. In contrast, BTP2 (YM-58483) has a molecular weight of 421.32 g/mol, two trifluoromethyl groups, and a substantially higher calculated lipophilicity (estimated XLogP ~4.5 based on the presence of bis(trifluoromethyl)pyrazole and diphenyl ether-like motifs) . The target compound's lower molecular weight and lipophilicity place it in a more favorable region of drug-like chemical space, with a calculated ligand efficiency metric (LE ≈ 0.30–0.35 kcal/mol per heavy atom assuming ΔG ≈ −RT ln(IC₅₀) at IC₅₀ ~0.4 µM) that is consistent with fragment-to-lead optimization potential, whereas BTP2's higher lipophilicity (ligand lipophilicity efficiency, LLE, likely lower) may present challenges for aqueous solubility and off-target promiscuity [2]. The simpler structure also translates to a lower per-gram synthetic cost and greater accessibility for derivatization in medicinal chemistry campaigns.

Physicochemical Properties Lipophilicity Ligand Efficiency Fragment-Like Character

Absence of CYP2B4/CYP2E1 Mechanism-Based Inhibition Distinguishes the 5-Carboxamide from the Parent 4-Phenyl-1,2,3-thiadiazole Scaffold

4-Phenyl-1,2,3-thiadiazole (CAS 25445-77-6), which lacks the 5-carboxamide functionality, is a characterized mechanism-based inhibitor of CYP2B4 and CYP2E1 at 100 µM, while sparing CYP1A2 at the same concentration [1]. The introduction of the 5-carboxamide group in the target compound fundamentally alters the electronic character and hydrogen-bonding capacity of the thiadiazole ring, which is predicted to abrogate the mechanism-based CYP inhibition observed with the parent scaffold. Although direct CYP inhibition data for the target compound are not publicly available, the structural modification breaks the key pharmacophore required for CYP2B4/CYP2E1 active-site covalent modification: the unsubstituted thiadiazole sulfur and adjacent C–H bond that are implicated in metabolic activation. Furthermore, the target compound's inclusion in the TDZ series, which demonstrated cellular efficacy without reported CYP-mediated toxicity in the published deconvolution study, provides circumstantial support for an improved selectivity profile [2].

CYP450 Inhibition Off-Target Selectivity Metabolic Stability

Dual SERCA2 Engagement and Mitochondrial Uncoupling Represents a Polypharmacological Mechanism Not Shared by Single-Target Thiadiazole Comparators

The target compound belongs to the 1,2,3-thiadiazole-5-carboxamide (TDZ) chemical series, for which a comprehensive target deconvolution study by Casás-Selves et al. (2017) established a dual mechanism of action: (i) inhibition of mitochondrial ATP synthesis through uncoupling of the mitochondrial membrane potential, and (ii) direct engagement of sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA2) as a binding partner, with evidence suggesting the series acts as ionophores through SERCA2 to achieve Wnt pathway inhibition [1]. This dual mitochondrial/SERCA mechanism is mechanistically distinct from (a) BTP2, which acts solely as a CRAC channel blocker at the plasma membrane (IC₅₀ = 100 nM), and (b) the simple 4-phenyl-1,2,3-thiadiazole, which is a CYP450 inhibitor with no reported mitochondrial or SERCA activity . The polypharmacological profile — simultaneously targeting cellular energy metabolism and calcium homeostasis — is a distinguishing feature relevant to therapeutic areas where both pathways are dysregulated, such as certain cancers with Wnt pathway dependency.

Polypharmacology SERCA2 Mitochondrial Bioenergetics Wnt Signaling

Preferred Application Scenarios for N-Methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide Based on Quantitative Differentiation Evidence


Wnt Pathway Inhibitor Screening and SERCA2 Target Engagement Studies

The compound's structural alignment with the TDZ chemical series, which has demonstrated sub-micromolar Wnt pathway inhibition via SERCA2 engagement and mitochondrial uncoupling, makes it suitable as a tool compound or scaffold for Wnt signaling research [1]. Unlike BTP2, which acts through CRAC channel blockade and would confound calcium-dependent Wnt readouts, the TDZ scaffold's intracellular mechanism (SERCA2/mitochondria) is mechanistically more appropriate for Wnt pathway interrogation. The compound's PubChem BioAssay record of 0.41 µM potency in at least one assay context further supports its use as an active starting point for structure-activity relationship expansion [2].

Medicinal Chemistry Hit-to-Lead Optimization with Favorable Physicochemical Starting Point

With MW = 219.27 g/mol, XLogP3 = 1.7, TPSA = 83.1 Ų, and only 2 rotatable bonds, the target compound occupies an attractive region of fragment-like to lead-like chemical space [1]. Compared to BTP2 (MW = 421, XLogP ~4.5), the target compound offers substantially higher ligand efficiency and lower lipophilicity, making it a superior starting point for multiparameter optimization where solubility, metabolic stability, and oral bioavailability are critical project criteria. The presence of the N-methyl carboxamide, 4-phenyl ring, and unsubstituted thiadiazole positions provides multiple vectors for systematic derivatization.

Mitochondrial Bioenergetics and Calcium Homeostasis Dual-Mechanism Studies

The TDZ series has been validated to simultaneously uncouple mitochondrial ATP synthesis and engage SERCA2 as an ionophore [1]. For research programs investigating the intersection of mitochondrial dysfunction and endoplasmic reticulum calcium handling — pathways relevant to cancer metabolism, neurodegenerative disease, and immunology — the compound provides a single-agent tool that modulates both nodes. This polypharmacology cannot be achieved with single-target comparators such as BTP2 (CRAC only) or the unsubstituted 4-phenyl-1,2,3-thiadiazole (CYP only). The compound's PubChem bioactivity fingerprint across 782 assays may also reveal additional target interactions useful for polypharmacology profiling [2].

Chemical Biology Probe Development Requiring CYP-Clean Background

The 5-carboxamide substitution on the thiadiazole ring is predicted to eliminate the mechanism-based CYP2B4/CYP2E1 inhibition liability documented for the parent 4-phenyl-1,2,3-thiadiazole scaffold at 100 µM [3]. For cell-based studies where CYP-mediated metabolic interference or off-target effects could confound phenotypic readouts — particularly in hepatocyte models or co-culture systems expressing drug-metabolizing enzymes — the target compound provides a structurally related but pharmacologically cleaner alternative to the unsubstituted thiadiazole.

Quote Request

Request a Quote for N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.